molecular formula C21H18F3NO4 B255957 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Número de catálogo B255957
Peso molecular: 405.4 g/mol
Clave InChI: SSADFDOKFCDYQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Vlahos et al. and has since been extensively studied for its mechanism of action and its potential therapeutic applications.

Mecanismo De Acción

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one specifically targets the PI3K pathway by binding to the ATP-binding site of the enzyme and inhibiting its activity. This leads to a decrease in the levels of PIP3, which is a key signaling molecule in the PI3K pathway. As a result, downstream effectors of the pathway such as Akt and mTOR are also inhibited, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In addition to its anti-cancer properties, 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to have potential therapeutic applications in other diseases such as diabetes and neurodegenerative disorders. It has been shown to improve insulin sensitivity in animal models of diabetes and to protect neurons from oxidative stress-induced cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is its high specificity for the PI3K pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes. However, its specificity can also be a limitation, as it may not accurately reflect the complexity of cellular signaling networks in vivo.
Another limitation of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is its potential toxicity. It has been shown to induce cell death in some non-cancerous cell lines, and its long-term effects on animal models are not well understood.
List of

Direcciones Futuras

1. Further investigation of the potential therapeutic applications of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one in diseases such as diabetes and neurodegenerative disorders.
2. Development of more specific inhibitors of the PI3K pathway that can overcome the limitations of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one.
3. Investigation of the role of the PI3K pathway in other cellular processes, such as autophagy and DNA repair.
4. Exploration of the potential use of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one in combination with other anti-cancer agents to enhance their efficacy.
5. Investigation of the long-term effects of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one on animal models to determine its safety and potential toxicity.
6. Development of new methods for synthesizing 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one that can improve its yield and purity.
7. Investigation of the potential use of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one as a diagnostic tool for detecting abnormalities in the PI3K pathway.

Métodos De Síntesis

The synthesis of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves several steps, including the reaction of 2,4-dihydroxybenzophenone with trifluoroacetic anhydride to form the intermediate 2-trifluoroacetoxy-4-hydroxybenzophenone. The intermediate is then reacted with morpholine and formaldehyde to form the morpholinomethyl derivative. The final step involves the reaction of the morpholinomethyl derivative with 2,3-epoxypropyl trifluoromethanesulfonate to yield 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one.

Aplicaciones Científicas De Investigación

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is primarily used as a pharmacological tool to study the phosphatidylinositol 3-kinase (PI3K) signaling pathway. It inhibits the activity of PI3K by binding to its ATP-binding site and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of the PI3K pathway has been shown to affect a wide range of cellular processes, including cell proliferation, survival, and differentiation.

Propiedades

Nombre del producto

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Fórmula molecular

C21H18F3NO4

Peso molecular

405.4 g/mol

Nombre IUPAC

7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenyl-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)20-17(13-4-2-1-3-5-13)18(27)14-6-7-16(26)15(19(14)29-20)12-25-8-10-28-11-9-25/h1-7,26H,8-12H2

Clave InChI

SSADFDOKFCDYQG-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O

SMILES canónico

C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.